N-(m-PEG9)-N'-(PEG5-acid)-Cy5

Description

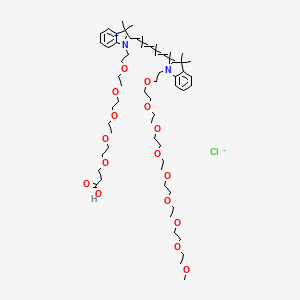

Structure

2D Structure

Properties

Molecular Formula |

C57H89ClN2O16 |

|---|---|

Molecular Weight |

1093.8 g/mol |

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid chloride |

InChI |

InChI=1S/C57H88N2O16.ClH/c1-56(2)49-13-9-11-15-51(49)58(20-23-64-28-31-68-36-39-71-38-35-67-30-27-63-22-19-55(60)61)53(56)17-7-6-8-18-54-57(3,4)50-14-10-12-16-52(50)59(54)21-24-65-29-32-69-37-40-72-43-44-74-47-48-75-46-45-73-42-41-70-34-33-66-26-25-62-5;/h6-18H,19-48H2,1-5H3;1H |

InChI Key |

UGQMQMLGHBYOHY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCOCCOCCOCCOCCOC)(C)C)CCOCCOCCOCCOCCOCCC(=O)O)C.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

N-(m-PEG9)-N'-(PEG5-acid)-Cy5 chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N-(m-PEG9)-N'-(PEG5-acid)-Cy5, a bifunctional fluorescent dye and linker molecule. It is intended for researchers, scientists, and drug development professionals engaged in bioconjugation, fluorescence imaging, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Structure and Properties

This compound is a specialized chemical compound that integrates a near-infrared (NIR) cyanine (B1664457) 5 (Cy5) fluorophore with two distinct polyethylene (B3416737) glycol (PEG) chains. This unique architecture imparts desirable characteristics for biological applications, including enhanced aqueous solubility and biocompatibility.

The molecule consists of a central Cy5 core, which is a fluorescent dye known for its high extinction coefficient and fluorescence quantum yield in the far-red region of the spectrum. This spectral profile is advantageous for biological imaging due to reduced autofluorescence from endogenous molecules in cells and tissues.

Attached to the Cy5 core are two PEG linkers:

-

A methoxy-terminated PEG chain with nine ethylene (B1197577) glycol units (m-PEG9).

-

A carboxylic acid-terminated PEG chain with five ethylene glycol units (PEG5-acid).

The terminal carboxylic acid group on the PEG5 chain serves as a reactive handle for covalent attachment to primary amines on biomolecules, such as the lysine (B10760008) residues of proteins, through the formation of a stable amide bond.[1][2][3][4] The PEG chains contribute to the overall hydrophilicity of the molecule, which can improve the solubility of the resulting bioconjugate and reduce non-specific binding.[1][2][3][4]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Chemical Formula | C₅₇H₈₉ClN₂O₁₆ |

| Molecular Weight | 1093.8 g/mol [4][5][6] |

| CAS Number | 2107273-26-5[5] |

| Excitation Maximum (λex) | ~649 nm[2] |

| Emission Maximum (λem) | ~667 nm[2] |

| Molar Extinction Coefficient (ε) | ~170,000 cm⁻¹M⁻¹[2] |

| Solubility | Water, DMSO, DMF, DCM[2] |

| Appearance | Blue solid |

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a versatile tool in several areas of biomedical research.

Fluorescent Labeling of Biomolecules

The primary application of this compound is the fluorescent labeling of proteins, peptides, antibodies, and other biomolecules containing primary amines. The terminal carboxylic acid can be activated to form a highly reactive intermediate that readily couples with amine groups. The resulting Cy5-labeled biomolecules can be used in a variety of applications, including:

-

Fluorescence Microscopy: Visualizing the localization and trafficking of proteins within cells.

-

Flow Cytometry: Identifying and quantifying specific cell populations based on the presence of a labeled surface marker.

-

Immunoassays: Detecting and quantifying antigens or antibodies in formats such as ELISA and Western blotting.

PROTAC Synthesis

This compound is also utilized as a PEG-based linker in the synthesis of PROTACs.[7][8] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7][8] The PEG linker in a PROTAC plays a crucial role in optimizing the spatial orientation and distance between the target protein and the E3 ligase, which is critical for the formation of a stable and productive ternary complex.[9] The fluorescent Cy5 tag can also aid in the characterization and visualization of the PROTAC molecule itself.

Experimental Protocols

While specific protocols should be optimized for each application, the following provides a detailed methodology for the conjugation of this compound to a protein via its primary amines using carbodiimide (B86325) chemistry.

Protein Labeling via Amide Bond Formation

This protocol describes the activation of the terminal carboxylic acid of this compound with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, followed by conjugation to a protein.

Materials:

-

This compound

-

Protein of interest (in an amine-free buffer, e.g., PBS or MES)

-

Activation Buffer: 0.1 M MES (4-morpholinoethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1.5 M Hydroxylamine, pH 8.5

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 1-10 mg/mL.

-

Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer.

-

-

Activation of this compound:

-

In a microcentrifuge tube, combine the desired molar excess of this compound with EDC and NHS in the Activation Buffer. A typical starting molar ratio is 1:1.2:1.5 (Dye:EDC:NHS).

-

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[1]

-

-

Preparation of Protein:

-

Conjugation Reaction:

-

Add the activated this compound solution to the protein solution.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[1]

-

-

Quenching of the Reaction (Optional):

-

Purification of the Labeled Protein:

-

Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).[13] The labeled protein will elute in the void volume, while the smaller, unreacted molecules will be retained.

-

-

Characterization of the Conjugate:

-

Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule. This can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy5 (~649 nm).

-

Visualizations

The following diagrams illustrate key concepts related to the application of this compound.

References

- 1. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound, 2107273-26-5 | BroadPharm [broadpharm.com]

- 4. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]

- 5. This compound | CAS: 2107273-26-5 | AxisPharm [axispharm.com]

- 6. Cy5 | BroadPharm [broadpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 10. benchchem.com [benchchem.com]

- 11. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 12. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. d3.cytivalifesciences.com [d3.cytivalifesciences.com]

An In-depth Technical Guide to N-(m-PEG9)-N'-(PEG5-acid)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the bifunctional fluorescent linker, N-(m-PEG9)-N'-(PEG5-acid)-Cy5. It details its chemical properties, core applications, and the methodologies for its use in bioconjugation and other advanced scientific applications.

Core Compound Overview

This compound is a sophisticated chemical tool primarily used for fluorescently labeling biomolecules. It is a heterobifunctional linker that incorporates three key components:

-

A Cy5 Fluorophore: A cyanine (B1664457) dye that fluoresces in the near-infrared (NIR) spectrum, making it ideal for biological imaging due to reduced background autofluorescence from cells and tissues.[1][2]

-

A Carboxylic Acid (-COOH) Terminus: A reactive group that enables covalent conjugation to primary amines (-NH2) present on proteins, peptides, antibodies, and other molecules.[2][3][4]

-

Two Polyethylene Glycol (PEG) Chains: The molecule contains a methoxy-terminated PEG9 chain and an acid-terminated PEG5 chain. These hydrophilic PEG spacers enhance the solubility of the molecule and its conjugates in aqueous buffers, reduce aggregation, and can improve the pharmacokinetic profile of labeled therapeutics.[2][3][5]

The combination of these features makes this compound a versatile reagent for tracking and visualizing molecules in a variety of research and development settings, from basic cell biology to the development of targeted therapeutics.

Quantitative Data and Physicochemical Properties

The properties of this compound and its core Cy5 fluorophore are summarized below. This data is essential for designing experiments, including calculating molar ratios for conjugation and setting up imaging equipment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | ~1093.8 g/mol | [1][3] |

| CAS Number | 2107273-26-5 | [3] |

| Molecular Formula | C₅₇H₈₉ClN₂O₁₆ | [3] |

| Solubility | Water, DMSO, DMF, DCM | [3] |

| Storage Condition | -20°C | [3] |

| Purity | ≥97% | [1] |

Table 2: Spectroscopic Properties of the Cy5 Fluorophore

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~649 nm | [2][3] |

| Emission Maximum (λem) | ~667 nm | [2][3] |

| Molar Extinction Coefficient | ~170,000 cm⁻¹M⁻¹ | [3] |

| Quantum Yield (Φ) | ~0.28 | [3] |

Core Applications and Methodologies

The primary utility of this molecule lies in its ability to be covalently attached to a target of interest, thereby rendering it fluorescent. This has several key applications:

Bioconjugation and Fluorescent Labeling

The most common application is the labeling of proteins, antibodies, and peptides. The terminal carboxylic acid is activated to form a highly reactive intermediate that readily couples with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus) on the target biomolecule to form a stable amide bond.

This protocol provides a general framework for labeling a protein with this compound. The specific ratios and incubation times should be optimized for each specific application.

Materials Required:

-

This compound

-

Target protein or molecule with available primary amines

-

Activation Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Reaction Buffer: Amine-free buffer, such as 20 mM MES or HEPES at pH 6.0-7.5. Avoid buffers containing primary amines like Tris or glycine.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

-

Purification System: Size-exclusion chromatography (e.g., a desalting column) or dialysis to remove unconjugated dye.

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

-

Reagent Preparation:

-

Equilibrate this compound and other reagents to room temperature.

-

Prepare a stock solution of the Cy5 linker (e.g., 10 mg/mL) in anhydrous DMSO or DMF.

-

Prepare the target protein in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).

-

-

Activation of Carboxylic Acid:

-

In a separate microcentrifuge tube, add a 1.5 to 2-fold molar excess of EDC and NHS/Sulfo-NHS to the amount of Cy5 linker to be used.

-

Add the Cy5 linker stock solution to the EDC/NHS mixture.

-

Incubate for 15-30 minutes at room temperature to form the reactive NHS-ester intermediate.

-

-

Conjugation Reaction:

-

Add the activated Cy5-NHS ester mixture to the protein solution. The molar ratio of dye to protein typically ranges from 5:1 to 20:1, depending on the desired degree of labeling.

-

Incubate the reaction for 2 hours to overnight at room temperature, or at 4°C, with gentle stirring or rotation and protected from light.

-

-

Quenching the Reaction:

-

Add the quenching buffer (e.g., to a final concentration of 50-100 mM) to stop the reaction by consuming any unreacted NHS-ester. Incubate for 30 minutes.

-

-

Purification:

-

Remove the unconjugated dye and reaction byproducts by passing the solution through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Alternatively, purify the conjugate by dialysis against the storage buffer.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~649 nm (for Cy5).

-

References

- 1. Cy5 | BroadPharm [broadpharm.com]

- 2. This compound, 2107273-26-5 | BroadPharm [broadpharm.com]

- 3. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [axispharm.com]

- 4. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]

- 5. This compound | CAS: 2107273-26-5 | AxisPharm [axispharm.com]

N-(m-PEG9)-N'-(PEG5-acid)-Cy5 as a PROTAC Linker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1] A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects these two components. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the POI and the E3 ligase.[2]

This technical guide focuses on a specific, advanced PROTAC linker: N-(m-PEG9)-N'-(PEG5-acid)-Cy5 . This linker combines several advantageous features: a long, flexible polyethylene (B3416737) glycol (PEG) chain to enhance solubility and facilitate optimal ternary complex formation, a terminal carboxylic acid for versatile conjugation to a POI ligand, and a cyanine (B1664457) 5 (Cy5) fluorescent dye for direct visualization and quantification of the PROTAC's activity in cellular and in vivo systems. The inclusion of the Cy5 fluorophore transforms the PROTAC into a powerful tool for mechanistic studies, allowing for real-time monitoring of cellular uptake, target engagement, and protein degradation.[3]

This guide will provide a comprehensive overview of the properties of this linker, a representative example of its application in a BRD4-targeting PROTAC, detailed experimental protocols for its synthesis and characterization, and a discussion of the relevant signaling pathways.

Core Concepts of PROTAC Action

The mechanism of action of a PROTAC involves several key steps, which can be visualized and studied with a fluorescently labeled PROTAC.

Representative Application: A Fluorescent BRD4-Targeting PROTAC

To illustrate the application of the this compound linker, we will consider a hypothetical PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-established target in oncology.[4] This representative PROTAC, which we will refer to as FP-BRD4-d1 , would consist of:

-

Warhead: A ligand that binds to the bromodomains of BRD4 (e.g., a derivative of JQ1).

-

Linker: this compound.

-

E3 Ligase Ligand: A ligand that recruits an E3 ligase, such as Pomalidomide for Cereblon (CRBN).

Data Presentation: Physicochemical and Biological Properties

The following tables summarize the key physicochemical and biological parameters of the this compound linker and the hypothetical FP-BRD4-d1 PROTAC.

Table 1: Physicochemical Properties of this compound Linker

| Property | Value | Reference |

| CAS Number | 2107273-26-5 | [5] |

| Molecular Formula | C57H89ClN2O16 | [5] |

| Molecular Weight | 1093.77 g/mol | [5] |

| Excitation Maximum (λex) | ~649 nm | |

| Emission Maximum (λem) | ~667 nm | |

| Solubility | Soluble in aqueous buffers and organic solvents like DMSO and DMF. |

Table 2: Representative Biological Data for FP-BRD4-d1

| Parameter | Description | Representative Value |

| DC50 | Concentration for 50% degradation of target protein. | 10 nM |

| Dmax | Maximum percentage of target protein degradation. | >90% |

| Binding Affinity (BRD4) | Kd for binding to BRD4. | 25 nM |

| Binding Affinity (CRBN) | Kd for binding to CRBN. | 150 nM |

| Cellular Uptake | Readily observed by fluorescence microscopy. | N/A |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a fluorescent PROTAC using the this compound linker and for its subsequent biological evaluation.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using the specified linker typically involves a standard amide coupling reaction.

Protocol 1: Synthesis of FP-BRD4-d1

-

Materials:

-

Amine-functionalized BRD4 ligand (e.g., JQ1-amine).

-

This compound.

-

Pomalidomide-functionalized linker precursor (if not already part of the main linker).

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide).

-

HPLC for purification.

-

Mass spectrometer for characterization.

-

-

Procedure:

-

Dissolve the amine-functionalized BRD4 ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by reverse-phase HPLC to obtain the final fluorescent PROTAC, FP-BRD4-d1.

-

Characterize the final product by high-resolution mass spectrometry and NMR.

-

Cellular Assays for PROTAC Evaluation

Protocol 2: Western Blot for BRD4 Degradation

-

Cell Culture:

-

Culture a relevant human cancer cell line (e.g., HeLa or a leukemia cell line) in appropriate medium supplemented with fetal bovine serum and antibiotics.

-

-

PROTAC Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of FP-BRD4-d1 (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the total protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against BRD4 and a loading control (e.g., GAPDH or β-actin).

-

Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities to determine the extent of BRD4 degradation.

-

Protocol 3: Live-Cell Imaging for PROTAC Uptake and Localization

-

Cell Culture:

-

Seed cells in glass-bottom dishes suitable for fluorescence microscopy.

-

-

PROTAC Treatment:

-

Treat the cells with a suitable concentration of FP-BRD4-d1 (e.g., 100 nM).

-

-

Imaging:

-

Incubate the cells at 37°C in a CO2-controlled environment on the microscope stage.

-

Acquire images at different time points using a confocal microscope equipped with a Cy5-compatible laser and filter set.

-

Observe the cellular uptake, distribution, and any potential co-localization of the fluorescent PROTAC with cellular compartments.

-

Signaling Pathway

BRD4 is a key epigenetic reader that plays a critical role in the regulation of gene expression, particularly of oncogenes like c-Myc. By inducing the degradation of BRD4, a PROTAC like FP-BRD4-d1 can effectively downregulate the expression of these oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.

Conclusion

The this compound linker represents a sophisticated tool in the design and development of PROTACs. Its combination of a flexible PEG spacer for improved efficacy and a Cy5 fluorescent tag for direct visualization provides researchers with a powerful means to study the intricate mechanisms of targeted protein degradation. While this guide has presented a representative example of a BRD4-targeting PROTAC, the principles and protocols described herein are broadly applicable to the development of fluorescent PROTACs for a wide range of protein targets. The ability to directly observe and quantify PROTAC activity in real-time will undoubtedly accelerate the optimization of this promising therapeutic modality and deepen our understanding of cellular protein homeostasis.

References

Synthesis of N-(m-PEG9)-N'-(PEG5-acid)-Cy5: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis of N-(m-PEG9)-N'-(PEG5-acid)-Cy5, a heterobifunctional cyanine (B1664457) dye derivative with applications in bioconjugation, fluorescence imaging, and proteomics. This guide is intended for researchers, scientists, and professionals in the field of drug development and diagnostics.

Introduction

This compound is an asymmetrical cyanine 5 (Cy5) dye functionalized with two distinct polyethylene (B3416737) glycol (PEG) chains. One terminus features a methoxy-capped PEG chain with nine ethylene (B1197577) glycol repeats (m-PEG9), enhancing hydrophilicity and reducing non-specific binding. The other terminus is functionalized with a PEG chain containing five ethylene glycol units and a terminal carboxylic acid (PEG5-acid), which allows for covalent attachment to primary amines on biomolecules such as proteins, antibodies, and peptides. The core of the molecule is the Cy5 fluorophore, a near-infrared (NIR) dye with excitation and emission maxima typically around 650 nm and 670 nm, respectively, making it suitable for applications where minimizing background autofluorescence from biological samples is critical.

Proposed Synthetic Pathway

The synthesis of this asymmetrically functionalized Cy5 derivative can be approached through a multi-step process. A plausible and efficient strategy involves the initial synthesis of an asymmetric Cy5 core bearing two different functional groups that can be orthogonally addressed. This is followed by the sequential conjugation of the two distinct PEG chains.

The proposed synthetic workflow is as follows:

-

Synthesis of an Asymmetric Cy5 Precursor: An unsymmetrical Cy5 dye is synthesized with a carboxylic acid group on one of the indole (B1671886) nitrogen atoms and a protected primary amine (e.g., with a Boc group) on the other.

-

Activation of the Carboxylic Acid: The carboxylic acid moiety on the Cy5 precursor is converted to a more reactive N-hydroxysuccinimide (NHS) ester.

-

Conjugation of m-PEG9-amine: The Cy5-NHS ester is reacted with m-PEG9-amine to attach the first PEG chain.

-

Deprotection of the Amine: The protecting group on the second indole nitrogen is removed to reveal a free amine.

-

Coupling with PEG5-acid: The free amine is then coupled with a pre-activated PEG5-acid derivative to yield the final product, this compound.

Synthesis Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of Asymmetric Cy5 Precursor

The synthesis of an asymmetric pentamethine cyanine dye can be achieved through the condensation of two different substituted indolenine precursors with a polymethine bridge-forming reagent, such as malonaldehyde dianilide.

Protocol:

-

Synthesis of Indolenine Precursors: Synthesize or procure two distinct indolenine derivatives: one with an N-carboxyalkyl group and the other with an N-protected aminoalkyl group.

-

Hemicyanine Formation: React the N-protected aminoalkyl indolenine (1.0 eq.) with malonaldehyde dianilide (1.1 eq.) in acetic anhydride (B1165640) at elevated temperature (e.g., 110-120 °C) for 2-4 hours to form the hemicyanine intermediate.

-

Asymmetric Cy5 Formation: To the crude hemicyanine, add the N-carboxyalkyl indolenine precursor (1.0 eq.) and a base such as sodium acetate (B1210297) in a solvent like methanol (B129727) or ethanol. The reaction is typically stirred at room temperature for 3-6 hours.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel or reverse-phase HPLC to yield the pure asymmetric Cy5 precursor.

Step 2: Activation of the Carboxylic Acid (NHS Ester Formation)

The carboxylic acid on the Cy5 precursor is activated as an NHS ester to facilitate the subsequent amidation reaction.

Protocol:

-

Dissolve the asymmetric Cy5 precursor (1.0 eq.) in anhydrous dimethylformamide (DMF).

-

Add N-hydroxysuccinimide (NHS, 1.2 eq.) and a coupling agent such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC, 1.2 eq.).

-

Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, the product is typically used in the next step without extensive purification, or it can be precipitated by adding a non-polar solvent like diethyl ether.

Step 3: Conjugation of m-PEG9-amine

The activated Cy5-NHS ester is then reacted with m-PEG9-amine.

Protocol:

-

Dissolve the crude Cy5-NHS ester from the previous step in anhydrous DMF.

-

Add m-PEG9-amine (1.1 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq.) to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours.

-

Monitor the reaction by LC-MS to confirm the formation of the desired product.

-

After completion, the solvent is removed under reduced pressure, and the residue is purified by reverse-phase HPLC to isolate the Cy5-(m-PEG9) conjugate.

Step 4: Deprotection of the Amine

The Boc protecting group is removed to yield a free amine for the next coupling step.

Protocol:

-

Dissolve the purified Cy5-(m-PEG9) conjugate in a suitable solvent such as dichloromethane (B109758) (DCM).

-

Add an excess of trifluoroacetic acid (TFA, typically 20-50% v/v in DCM).

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the deprotection by LC-MS.

-

Upon completion, the solvent and excess TFA are removed under a stream of nitrogen or by rotary evaporation. The crude product is often used directly in the next step after drying under high vacuum.

Step 5: Coupling with PEG5-acid

The final step involves the coupling of the deprotected amine with a pre-activated PEG5-acid.

Protocol:

-

In a separate flask, dissolve PEG5-acid (1.2 eq.) in anhydrous DMF.

-

Add a coupling agent such as HATU (1.2 eq.) and DIPEA (2.0 eq.) and stir for 15-20 minutes to pre-activate the carboxylic acid.

-

Add the crude deprotected Cy5-(m-PEG9) amine to the pre-activated PEG5-acid solution.

-

Stir the reaction mixture at room temperature for 4-8 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, the solvent is removed, and the final product, this compound, is purified by reverse-phase HPLC.

Quantitative Data

The following tables summarize the key quantitative data for the starting materials and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| m-PEG9-amine | C19H41NO9 | 427.53 |

| PEG5-acid | C12H24O7 | 280.31 |

| This compound | C57H89N2O16+ (cation) | 1090.38 |

| Reaction Step | Reactant 1 | Molar Eq. | Reactant 2 | Molar Eq. | Typical Yield (%) |

| 1. Asymmetric Cy5 Synthesis | Hemicyanine | 1.0 | N-carboxyalkyl indolenine | 1.0 | 40-60 |

| 2. NHS Ester Formation | Asymmetric Cy5 | 1.0 | NHS / EDC | 1.2 | >90 (often used crude) |

| 3. m-PEG9-amine Conjugation | Cy5-NHS ester | 1.0 | m-PEG9-amine | 1.1 | 60-80 |

| 4. Amine Deprotection | Cy5-(m-PEG9) (Boc) | 1.0 | TFA | Excess | >95 (often used crude) |

| 5. PEG5-acid Coupling | Cy5-(m-PEG9) amine | 1.0 | Activated PEG5-acid | 1.2 | 50-70 |

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification procedures. The outlined synthetic strategy provides a robust framework for obtaining this valuable bifunctional fluorescent probe. The successful synthesis of this molecule will enable researchers to develop advanced bioconjugates for a wide range of applications in life sciences and medical research.

N-(m-PEG9)-N'-(PEG5-acid)-Cy5: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of N-(m-PEG9)-N'-(PEG5-acid)-Cy5, a near-infrared (NIR) fluorescently labeled polyethylene (B3416737) glycol (PEG) linker. This bifunctional molecule, featuring a terminal carboxylic acid, is integral to various bioconjugation applications, including the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced bio-imaging probes. Understanding its solubility and stability is paramount for its effective application and the generation of reliable experimental data.

Core Properties and Structure

This compound is characterized by a Cy5 fluorophore linked to two distinct PEG chains: a methoxy-terminated PEG9 chain and a carboxylic acid-terminated PEG5 chain. This unique structure imparts both hydrophilicity and a reactive handle for covalent attachment to biomolecules.

Molecular Structure:

Caption: Molecular components of this compound.

Solubility Profile

The incorporation of two hydrophilic PEG chains significantly enhances the aqueous solubility of the otherwise hydrophobic Cy5 dye. This is a critical feature for its use in biological systems, which are predominantly aqueous.

Qualitative Solubility Data:

| Solvent | Solubility | Reference |

| Water | Soluble | [1] |

| DMSO | Soluble | [1] |

| DMF | Soluble | [1] |

| DCM | Soluble | [1] |

Stability Characteristics

The stability of this compound is a multifaceted issue encompassing both photostability and chemical stability.

Photostability:

Cyanine (B1664457) dyes, including Cy5, are susceptible to photobleaching upon prolonged exposure to excitation light. This process involves the irreversible photochemical destruction of the fluorophore, leading to a loss of fluorescence. The photostability of Cy5 can be influenced by its local environment and the presence of stabilizing or destabilizing agents.

Factors Influencing Photostability:

-

Excitation Intensity: Higher light intensity accelerates photobleaching.

-

Oxygen Concentration: Molecular oxygen can react with the excited state of the dye, leading to photobleaching. The use of oxygen scavengers can mitigate this effect.

-

Presence of Triplet State Quenchers: Additives like cyclooctatetraene (B1213319) (COT), 4-nitrobenzyl alcohol (NBA), or Trolox can enhance photostability by quenching the reactive triplet state of the dye.

-

Reductive/Oxidative Systems (ROXS): The presence of a ROXS buffer can significantly reduce photobleaching.

Chemical Stability:

The chemical stability of the molecule is influenced by pH, temperature, and the presence of reactive chemical species.

-

pH: While Cy5 dyes are generally stable over a broad pH range (typically 4-10), extreme pH conditions, especially highly alkaline environments, can lead to the degradation of the cyanine core.

-

Temperature: Elevated temperatures can accelerate degradation. For long-term storage, temperatures of -20°C are recommended.[1]

-

Reactive Oxygen Species (ROS): The PEG chains, while enhancing solubility, can sometimes contain peroxide impurities from their synthesis. These ROS can degrade the Cy5 dye. It is crucial to use high-purity PEGylated reagents.

Experimental Protocols

To quantitatively assess the solubility and stability of this compound, the following experimental protocols can be adapted.

Protocol 1: Quantitative Solubility Determination

This protocol outlines a method to determine the saturation solubility of the compound in a specific buffer (e.g., PBS, pH 7.4).

Caption: Workflow for quantitative solubility determination.

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired buffer in a microcentrifuge tube.

-

Equilibration: Incubate the tube at a constant temperature (e.g., 25°C) with continuous agitation (e.g., on a rotator or shaker) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the excess, undissolved compound.

-

Sample Collection: Carefully collect a known volume of the clear supernatant, avoiding disturbance of the pellet.

-

Spectrophotometric Analysis: Measure the absorbance of the supernatant at the maximum absorption wavelength of Cy5 (approximately 649 nm) using a UV-Vis spectrophotometer. Use the same buffer as a blank.

-

Concentration Calculation: Calculate the concentration of the dissolved compound using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient (for Cy5, ~250,000 M⁻¹cm⁻¹), c is the concentration, and l is the path length of the cuvette.

Protocol 2: Photostability Assessment

This protocol describes a method to quantify the photostability of the fluorescent dye under specific illumination conditions.

Caption: Workflow for photostability assessment.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in the desired buffer at a concentration suitable for fluorescence measurements.

-

Instrumentation Setup: Use a fluorometer or a fluorescence microscope equipped with a suitable laser or lamp for excitation (~649 nm) and a detector for emission (~670 nm).

-

Continuous Illumination: Expose the sample to continuous excitation light of a constant intensity.

-

Time-Lapse Measurement: Record the fluorescence intensity of the sample at regular intervals over a period of time until a significant decrease in intensity is observed.

-

Data Analysis: Plot the fluorescence intensity as a function of time. The resulting photobleaching curve can be fitted to an exponential decay function to calculate the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Protocol 3: Chemical Stability Assessment (pH and Temperature)

This protocol provides a framework for evaluating the chemical stability of the compound under different pH and temperature conditions.

Caption: Workflow for chemical stability assessment.

Methodology:

-

Sample Preparation: Prepare solutions of this compound at a known concentration in a series of buffers with different pH values (e.g., pH 4, 7.4, 9).

-

Incubation: Incubate the solutions at various constant temperatures (e.g., 4°C, 25°C, 37°C). Protect the samples from light to avoid photobleaching.

-

Time-Point Sampling: At regular time intervals (e.g., 0, 1, 3, 7, 14 days), take an aliquot from each solution.

-

Analytical Method: Analyze the aliquots using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV-Vis or fluorescence detector. The HPLC method should be able to separate the intact compound from its degradation products.

-

Quantification and Data Analysis: Quantify the peak area of the intact this compound at each time point. Plot the percentage of the remaining compound against time. From this data, the degradation rate constant and the half-life of the compound under each condition can be calculated.

Conclusion

This compound is a valuable tool in bioconjugation and bio-imaging due to its enhanced aqueous solubility and fluorescent properties. While it exhibits good solubility in aqueous buffers and common organic solvents, its stability, particularly photostability, requires careful consideration during experimental design. By understanding the factors that influence its solubility and stability and by employing the outlined experimental protocols, researchers can effectively utilize this versatile molecule to achieve robust and reproducible results in their drug development and scientific research endeavors.

References

The Pivotal Role of PEG Linkers in Fluorescent Probes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern molecular biology, diagnostics, and targeted therapeutics, fluorescent probes are indispensable tools for visualizing and quantifying biological processes in real-time. The performance of these probes, however, is critically dependent on their molecular architecture. A key component that has revolutionized the design and efficacy of fluorescent probes is the Polyethylene Glycol (PEG) linker. This in-depth technical guide elucidates the core principles of utilizing PEG linkers in fluorescent probe development, offering a comprehensive overview of their impact on probe functionality, detailed experimental protocols, and quantitative data for comparative analysis.

Core Principles of PEGylation in Fluorescent Probes

Polyethylene glycol is a hydrophilic, biocompatible, and non-immunogenic polymer composed of repeating ethylene (B1197577) oxide units.[1] When incorporated as a linker in fluorescent probes, PEGylation—the process of covalently attaching PEG chains—imparts a multitude of advantageous properties that enhance their performance in complex biological environments.[2]

The primary benefits of integrating PEG linkers into fluorescent probes include:

-

Enhanced Solubility and Stability: PEG's hydrophilic nature significantly improves the aqueous solubility of often hydrophobic fluorescent dyes and their conjugates, preventing aggregation and ensuring stability in biological media.[3][4] This also protects the probe from enzymatic degradation.[2]

-

Reduced Non-Specific Binding: The hydration shell formed around the PEG chain acts as a "stealth" layer, minimizing non-specific interactions with proteins and cell membranes. This leads to a higher signal-to-noise ratio and improved targeting specificity.[5]

-

Improved Pharmacokinetics and Biodistribution: For in vivo applications, PEGylation increases the hydrodynamic radius of the probe, which reduces renal clearance and prolongs its circulation half-life, allowing for more effective targeting and imaging.[2][]

-

Minimized Steric Hindrance: The flexible PEG spacer provides physical distance between the fluorescent reporter and the targeting moiety (e.g., an antibody or peptide), preventing the fluorophore from interfering with the binding event.[3]

-

Enhanced Quantum Yield and Photostability: By shielding the fluorophore from the surrounding environment and preventing self-quenching, PEGylation can lead to increased quantum yields and fluorescence lifetimes.[7][8]

The length and architecture (linear or branched) of the PEG linker are critical parameters that can be fine-tuned to optimize the probe's properties for a specific application.[2][9]

Quantitative Impact of PEG Linkers on Fluorescent Probe Performance

The inclusion and modification of PEG linkers have a quantifiable impact on the key performance indicators of fluorescent probes. The following tables summarize quantitative data from various studies, providing a clear comparison of how PEGylation affects these parameters.

Table 1: Effect of PEGylation on Quantum Yield and Fluorescence Lifetime

| Probe | PEG Linker | Quantum Yield | Fluorescence Lifetime (ns) | Reference |

| Fluorochrome-bearing peptide | None | ~0.25 | ~1.0 | [8] |

| Fluorochrome-bearing peptide | 5 kDa PEG | ~0.35 | ~1.5 | [8] |

Table 2: Influence of PEG Linker Length on Binding Affinity (IC50)

| Targeting Moiety | PEG Linker Length | IC50 (nM) | Target | Reference |

| c(RGDyK) | Monomeric (No PEG) | 42.9 ± 1.2 | Integrin αvβ3 | [10] |

| E[c(RGDyK)]2 | Dimeric | 27.5 ± 1.2 | Integrin αvβ3 | [10] |

| E{E[c(RGDyK)]2}2 | Tetrameric | 12.1 ± 1.3 | Integrin αvβ3 | [10] |

Table 3: Impact of PEGylation on In Vivo Pharmacokinetics

| Nanoparticle/Probe | PEG Molecular Weight | Circulation Half-life (t1/2) | Reference |

| Gold Nanoparticles | 5 kDa | 57 h | [11] |

| PLA-PEG Nanoparticles | Not Specified | 5.2 - 5.6 h | [12] |

| fRBC sensors | None | 36.3 ± 20.4 h | [13] |

| PEGylated sensors | Not Specified | 5.6 ± 1.7 h | [13] |

Table 4: Effect of PEGylation on Tumor-to-Background Ratio (TBR)

| Probe | PEGylated | Tumor/Muscle Ratio (5 h p.i.) | Reference |

| 64Cu-NOTA-mSiO2-TRC105 | Yes | 6.2 ± 1.8 | [14] |

| UPSₑ Nanoprobes | Yes | ~4 | [15] |

| cRGD-UPSᵢ Nanoprobes | Yes | ~3 | [15] |

Key Signaling Pathways and Experimental Workflows

PEGylated fluorescent probes are instrumental in elucidating complex signaling pathways. Below are diagrams and workflows for three critical areas of research.

EGFR Signaling Pathway in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. Fluorescently labeled inhibitors or antibodies targeting EGFR can visualize its expression and activity.[16]

Caption: EGFR signaling pathway targeted by a PEGylated fluorescent probe.

Integrin-Mediated Cell Adhesion and Signaling

Integrins are transmembrane receptors crucial for cell-matrix interactions and signaling. Fluorescently labeled RGD peptides are commonly used to target and visualize integrin activity.[3][17]

Caption: Integrin signaling pathway visualized with a targeted probe.

Caspase-Mediated Apoptosis

Caspases are a family of proteases that are key mediators of apoptosis (programmed cell death). Activatable fluorescent probes containing a caspase-cleavable peptide sequence are used to detect apoptotic cells.[18][19]

Caption: Caspase-mediated apoptosis detection using an activatable probe.

Experimental Protocols

Synthesis of PEGylated Fluorescent Probes

Protocol 1: Thiol-Maleimide Conjugation

This protocol is suitable for labeling thiol-containing biomolecules (e.g., peptides with cysteine residues) with a maleimide-functionalized PEG-fluorophore.[20][21]

-

Dissolve the Thiolated Biomolecule: Dissolve the protein or peptide in a degassed buffer at pH 7.0-7.5 (e.g., PBS, Tris, HEPES). The buffer should not contain any thiol reagents. A typical protein concentration is 1-10 mg/mL.

-

Reduction of Disulfide Bonds (Optional): If the biomolecule contains disulfide bonds that need to be labeled, add a 50-100x molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Incubate for 20-30 minutes at room temperature.

-

Prepare the Maleimide-PEG-Dye Solution: Dissolve the maleimide-functionalized PEG-fluorophore in an organic solvent like DMSO or DMF to a concentration of 1-10 mg/100 µL.

-

Conjugation Reaction: Add a 10-20 fold molar excess of the dissolved maleimide-PEG-dye to the thiolated biomolecule solution. Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it, and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Purify the conjugate to remove unreacted dye and biomolecule using size-exclusion chromatography (SEC-HPLC) or gel filtration.

Protocol 2: Amine-NHS Ester Conjugation

This protocol is used for labeling biomolecules with primary amines (e.g., lysine (B10760008) residues in proteins) with an NHS-ester functionalized PEG-fluorophore.

-

Dissolve the Biomolecule: Dissolve the protein or other amine-containing molecule in an amine-free buffer at pH 8.0-9.0 (e.g., borate (B1201080) buffer or PBS adjusted to the desired pH).

-

Prepare the NHS-Ester-PEG-Dye Solution: Immediately before use, dissolve the NHS-ester functionalized PEG-fluorophore in a small amount of anhydrous DMSO or DMF.

-

Conjugation Reaction: Add a 10-20 fold molar excess of the dissolved NHS-ester-PEG-dye to the biomolecule solution. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of ~50 mM.

-

Purification: Purify the conjugate using SEC-HPLC or dialysis to remove unreacted dye and quenching agent.

Characterization of PEGylated Fluorescent Probes

Protocol 3: MALDI-TOF Mass Spectrometry

MALDI-TOF MS is used to determine the molecular weight of the conjugate and to assess the degree of PEGylation.[22][23][24]

-

Sample Preparation: Mix the purified PEGylated probe with a suitable MALDI matrix (e.g., sinapinic acid or alpha-cyano-4-hydroxycinnamic acid). For PEGylated samples, the addition of a cationizing agent like NaCl can improve signal.

-

Spotting: Spot 1 µL of the sample-matrix mixture onto the MALDI target plate and allow it to air dry.

-

Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in linear or reflector mode.

-

Data Analysis: The resulting spectrum will show a distribution of peaks corresponding to the heterogeneous PEGylated product. The mass difference between the unmodified biomolecule and the PEGylated product will indicate the mass of the attached PEG-dye, and the number of PEG chains can be inferred.

In Vitro and In Vivo Imaging

Protocol 4: In Vitro Cell Imaging

This protocol outlines the general steps for imaging cells with a PEGylated fluorescent probe.[25]

-

Cell Culture: Plate cells in a suitable imaging dish or multi-well plate and grow to the desired confluency.

-

Probe Incubation: Reconstitute the PEGylated fluorescent probe and add it to the cell culture medium to the desired final concentration. Incubate for the appropriate time (can range from minutes to overnight) at 37°C.

-

Washing: Gently wash the cells with PBS to remove unbound probe.

-

Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the fluorophore used.

Protocol 5: In Vivo Animal Imaging

This protocol provides a general workflow for in vivo imaging in a mouse model.[26][27]

-

Animal Model: Utilize an appropriate animal model (e.g., a tumor-bearing mouse).

-

Anesthesia: Anesthetize the animal using a suitable method (e.g., isoflurane (B1672236) inhalation or intraperitoneal injection of an anesthetic).

-

Probe Administration: Inject the PEGylated fluorescent probe intravenously (e.g., via the tail vein). The dose will depend on the specific probe.

-

Imaging: At various time points post-injection, image the animal using an in vivo imaging system (IVIS) equipped with the appropriate excitation and emission filters.

-

Ex Vivo Analysis (Optional): After the final imaging time point, the animal can be euthanized, and organs of interest can be excised and imaged to confirm probe biodistribution.

Conclusion

The integration of PEG linkers into fluorescent probes represents a significant advancement in the field of molecular imaging and diagnostics. By judiciously selecting the PEG linker's length, architecture, and conjugation chemistry, researchers can rationally design probes with optimized solubility, stability, pharmacokinetics, and targeting efficiency. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for scientists and drug development professionals, enabling the creation of next-generation fluorescent probes for a wide array of research and clinical applications.

References

- 1. Real-time molecular optical micro-imaging of EGFR mutations using a fluorescent erlotinib based tracer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Visualization of integrin molecules by fluorescence imaging and techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BIOCELL | Visualization of integrin molecules by fluorescence imaging and techniques [techscience.com]

- 5. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. leica-microsystems.com [leica-microsystems.com]

- 10. Integrin Targeting for Tumor Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pnas.org [pnas.org]

- 13. researchgate.net [researchgate.net]

- 14. In Vivo Tumor Targeting and Image-Guided Drug Delivery with Antibody-Conjugated, Radiolabeled Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Broad Nanoparticle-Based Strategy for Tumor Imaging by Nonlinear Amplification of Microenvironment Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fluorescence Imaging of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Visualization of integrin molecules by fluorescence imaging and techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Detection of Active Caspases During Apoptosis Using Fluorescent Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A sensitive near-infrared fluorescent probe for caspase-mediated apoptosis: Synthesis and application in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 21. lumiprobe.com [lumiprobe.com]

- 22. researchgate.net [researchgate.net]

- 23. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. youtube.com [youtube.com]

- 26. Protocol for in Vivo Imaging in Mice - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 27. researchgate.net [researchgate.net]

N-(m-PEG9)-N'-(PEG5-acid)-Cy5 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional fluorescent linker, N-(m-PEG9)-N'-(PEG5-acid)-Cy5. This molecule is of significant interest in biomedical research and drug development, particularly in the fields of bioconjugation, fluorescence imaging, and the development of novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Attributes

This compound is a sophisticated chemical entity that incorporates a Cy5 fluorophore, a terminal carboxylic acid for conjugation, and two polyethylene (B3416737) glycol (PEG) chains of differing lengths. This combination of moieties imparts desirable characteristics such as high aqueous solubility, biocompatibility, and a strong fluorescence signal in the far-red spectrum, which is advantageous for biological applications due to reduced autofluorescence from cells and tissues.

The key quantitative data for this molecule are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₅₇H₈₉ClN₂O₁₆ | [1][2] |

| Molecular Weight | 1093.8 g/mol | [1][2] |

| CAS Number | 2107273-26-5 | [1][2] |

| Purity | Typically ≥97% | [2] |

| Excitation Maximum (λex) | ~649 nm | [2] |

| Emission Maximum (λem) | ~667 nm | [2] |

| Solubility | Water, DMSO, DMF, DCM | [2] |

| Storage Conditions | -20°C, protected from light | [2] |

Applications in Research and Drug Development

The primary applications of this compound stem from its ability to act as a fluorescent linker. The terminal carboxylic acid can be readily conjugated to primary amines on biomolecules, such as proteins and peptides, through amide bond formation.[2][3] The PEG chains enhance the solubility and reduce the immunogenicity of the resulting conjugate, while the Cy5 dye allows for sensitive and specific detection.

A particularly relevant application is in the construction of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial for its efficacy, and PEG linkers are widely used due to their hydrophilicity and tunable length. The inclusion of a fluorescent dye like Cy5 in the linker enables researchers to track the PROTAC's distribution and engagement with its target in cellular and in vivo models.

Experimental Protocols

The following are detailed, representative protocols for the use of this compound in bioconjugation and PROTAC synthesis. These protocols are based on established methods for similar molecules and should be optimized for specific applications.

Protocol 1: Fluorescent Labeling of a Protein

This protocol describes the conjugation of this compound to primary amines (e.g., lysine (B10760008) residues) on a target protein.

Materials:

-

This compound

-

Target protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

-

Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO (e.g., 100 mg/mL each).

-

-

Activation of Carboxylic Acid:

-

In a microcentrifuge tube, add a 1.5 to 2-fold molar excess of EDC and NHS to the desired amount of this compound in DMF or DMSO.

-

Incubate for 15-30 minutes at room temperature to activate the carboxylic acid, forming an NHS ester.

-

-

Conjugation to Protein:

-

Add the activated this compound solution to the protein solution. The molar ratio of the dye to the protein should be optimized, but a starting point of 10:1 to 20:1 is recommended.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Quenching:

-

Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove unreacted dye and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

-

Protocol 2: Synthesis of a Fluorescent PROTAC

This protocol outlines a general strategy for synthesizing a fluorescent PROTAC using this compound as the linker. This example assumes the target-binding ligand contains a free amine for conjugation.

Materials:

-

This compound

-

Target-binding ligand with a primary amine

-

E3 ligase ligand with a suitable functional group for subsequent conjugation

-

Peptide coupling reagents (e.g., HATU, DIPEA)

-

Anhydrous DMF

-

Reagents for the final conjugation step (e.g., for click chemistry)

-

HPLC for purification

Procedure:

-

Amide Bond Formation:

-

Dissolve the target-binding ligand with a primary amine in anhydrous DMF.

-

In a separate tube, dissolve this compound, HATU (1.2 eq), and DIPEA (2-3 eq) in anhydrous DMF and stir for 15 minutes at room temperature.

-

Add the activated linker solution to the target-binding ligand solution.

-

Stir the reaction at room temperature overnight and monitor by LC-MS.

-

-

Purification:

-

Upon completion, purify the fluorescently labeled target-binding ligand-linker conjugate by reverse-phase HPLC.

-

-

Final Conjugation to E3 Ligase Ligand:

-

The purified conjugate will have a remaining functional group from the E3 ligase ligand end of the linker. The final conjugation step will depend on the chemistry chosen (e.g., click chemistry, another amide bond formation).

-

Perform the final conjugation reaction according to established protocols for the chosen chemistry.

-

-

Final Purification:

-

Purify the final fluorescent PROTAC molecule by reverse-phase HPLC.

-

Signaling Pathways and Experimental Workflows

The primary signaling pathway relevant to the application of this compound in PROTACs is the Ubiquitin-Proteasome System (UPS). The diagrams below illustrate the general mechanism of PROTAC action and a typical experimental workflow for evaluating a fluorescent PROTAC.

Caption: Mechanism of action for a fluorescent PROTAC.

References

The Strategic Advantage of PEGylation: A Technical Guide to Cy5 Dyes with PEG Spacers

For researchers, scientists, and drug development professionals, the conjugation of fluorescent dyes to biomolecules is a cornerstone of modern molecular analysis. The choice of fluorophore and its associated linker chemistry can profoundly impact experimental outcomes. This in-depth technical guide explores the significant benefits of utilizing a Cy5 dye coupled with a polyethylene (B3416737) glycol (PEG) spacer, a combination that enhances performance in a wide range of applications, from cellular imaging to in vivo studies.

The incorporation of a PEG spacer between the Cy5 fluorophore and a target biomolecule is a strategic modification that addresses several common challenges in fluorescence-based assays. These advantages are rooted in the inherent physicochemical properties of PEG, including its hydrophilicity, flexibility, and biocompatibility. This guide will delve into the core benefits, present quantitative data for comparison, provide detailed experimental protocols, and visualize key concepts through diagrams.

Core Benefits of a Cy5-PEG Conjugate

The addition of a PEG spacer to a Cy5 dye offers a multitude of advantages that lead to more robust and reliable experimental data.

1. Enhanced Hydrophilicity and Solubility:

The inherent hydrophilicity of the PEG chain significantly increases the water solubility of the Cy5 dye and the resulting conjugate.[1][2][3][4][5] This is particularly beneficial when working with hydrophobic molecules or when preparing highly concentrated stock solutions. Improved solubility prevents aggregation, which can otherwise lead to quenching of the fluorescent signal and inaccurate quantification.[4]

2. Reduced Non-Specific Binding:

One of the most significant advantages of a PEG spacer is its ability to reduce non-specific binding.[3][6] The flexible, hydrophilic PEG chains create a hydration shell around the Cy5 dye and the conjugated biomolecule.[3] This "stealth" effect masks hydrophobic surfaces and minimizes unwanted interactions with cellular membranes, proteins, and other surfaces, leading to a lower background signal and a significantly improved signal-to-noise ratio in imaging and detection assays.[3][6][7] Studies have shown that Cy5 conjugates can exhibit non-specific binding to monocytes and macrophages, an effect that can be mitigated by modifications that reduce these interactions.[8][9]

3. Improved Pharmacokinetics and Biocompatibility:

In the context of drug development and in vivo imaging, PEGylation is a well-established method for improving the pharmacokinetic profile of biomolecules.[5][10][11][] The increased hydrodynamic size of a PEGylated Cy5 conjugate reduces its renal clearance, leading to a longer circulation half-life in the bloodstream.[11][13] Furthermore, the PEG spacer can shield antigenic epitopes on the surface of a therapeutic protein, thereby reducing its immunogenicity.[5][11]

4. Enhanced Photostability:

While Cy5 is a relatively photostable dye, the local chemical environment can influence its susceptibility to photobleaching.[14][15] The presence of a PEG spacer can contribute to a more stable microenvironment for the fluorophore, and in some cases, has been shown to enhance photostability.[1] This is crucial for experiments requiring prolonged or intense light exposure, such as time-lapse microscopy.

5. Increased Flexibility and Accessibility:

The flexible nature of the PEG chain provides greater rotational freedom for the attached Cy5 fluorophore and positions it at a greater distance from the surface of the conjugated biomolecule.[3] This spatial separation minimizes the risk of the dye interfering with the biological activity of the molecule, such as the binding of an antibody to its antigen or a ligand to its receptor.[3][16] This increased accessibility can lead to more accurate and reliable results in functional assays.

Quantitative Data Summary

The following tables summarize key quantitative data derived from various studies, highlighting the performance advantages of using Cy5 with a PEG spacer.

| Performance Metric | Cy5 without PEG Spacer | Cy5 with PEG Spacer | Key Benefit | Reference(s) |

| Non-Specific Binding | Higher background signal | Significantly lower background signal | Improved Signal-to-Noise Ratio | [3][6] |

| Solubility | Lower in aqueous solutions | Higher in aqueous solutions | Prevents aggregation, easier handling | [1][2][4] |

| In Vivo Circulation | Shorter half-life | Longer half-life | Enhanced bioavailability for in vivo studies | [10][11][13] |

| Binding Affinity | Potential for steric hindrance | Reduced steric hindrance | Maintained or improved biological activity | [3][16] |

| Property | Description | Impact of PEG Spacer | Reference(s) |

| Excitation Maximum (λex) | Wavelength of maximum light absorption | ~649-650 nm (generally unaffected by PEG) | [2][14][17] |

| Emission Maximum (λem) | Wavelength of maximum light emission | ~667-670 nm (generally unaffected by PEG) | [2][14][17] |

| Hydrophilicity | Affinity for water | Increased with PEG chain length | [18][19][20] |

| Photobleaching | Light-induced irreversible loss of fluorescence | Can be reduced, enhancing signal stability | [1][14][15] |

Experimental Protocols

This section provides detailed methodologies for the conjugation of a Cy5 dye with a PEG spacer to a protein, a common application in research and drug development.

Protocol 1: NHS-Ester PEGylation of a Protein with Cy5

This protocol describes the conjugation of an amine-reactive Cy5-PEG-NHS ester to a protein containing primary amines (e.g., lysine (B10760008) residues).

Materials:

-

Protein of interest (purified, in an amine-free buffer like PBS, pH 7.2-8.0)

-

Cy5-PEG-NHS Ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column (e.g., Sephadex G-25) or dialysis cassette for purification

-

Reaction tubes

-

Vortexer and rotator

Procedure:

-

Protein Preparation:

-

Ensure the protein is in a buffer free of primary amines (e.g., Tris) and at a concentration of 1-10 mg/mL.

-

If necessary, exchange the buffer using a desalting column or dialysis.

-

-

Dye Preparation:

-

Immediately before use, dissolve the Cy5-PEG-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

-

Conjugation Reaction:

-

Calculate the molar ratio of dye to protein. A common starting point is a 10:1 to 20:1 molar excess of the Cy5-PEG-NHS ester to the protein. This ratio may need to be optimized for your specific protein.

-

Add the calculated volume of the dissolved Cy5-PEG-NHS ester to the protein solution while gently vortexing.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. Gentle rotation during incubation is recommended.

-

-

Purification:

-

Separate the labeled protein from unreacted dye and byproducts using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

-

Alternatively, perform dialysis against the storage buffer.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).

-

Protocol 2: Maleimide (B117702) PEGylation of a Protein with Cy5

This protocol is for conjugating a thiol-reactive Cy5-PEG-Maleimide to a protein containing free sulfhydryl groups (e.g., cysteine residues).

Materials:

-

Protein with free thiol groups

-

Cy5-PEG-Maleimide

-

Thiol-free buffer (e.g., PBS), pH 6.5-7.5

-

Reducing agent (e.g., DTT or TCEP), if necessary

-

Desalting column or dialysis cassette

-

Reaction tubes

Procedure:

-

Protein Preparation:

-

Dissolve the protein in a thiol-free buffer at pH 6.5-7.5.

-

If the protein has disulfide bonds that need to be reduced to generate free thiols, treat it with a reducing agent like DTT or TCEP. The reducing agent must be removed before adding the maleimide reagent, typically using a desalting column.

-

-

Dye Preparation:

-

Dissolve the Cy5-PEG-Maleimide in a suitable solvent (e.g., DMF or DMSO) immediately before use.

-

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the Cy5-PEG-Maleimide to the protein solution.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching (Optional):

-

To stop the reaction, a small molecule thiol such as β-mercaptoethanol or cysteine can be added to react with any excess maleimide.

-

-

Purification:

-

Purify the conjugate using a desalting column or dialysis to remove unreacted dye and quenching reagents.

-

-

Characterization:

-

Determine the DOL as described in Protocol 1.

-

Visualizations

Diagram 1: The "Stealth" Effect of PEG Spacers

The following diagram illustrates how a PEG spacer reduces non-specific binding.

Caption: PEG spacer reduces non-specific binding.

Diagram 2: Experimental Workflow for Cy5-PEG Protein Conjugation

This diagram outlines the key steps in labeling a protein with a Cy5-PEG dye.

Caption: Workflow for Cy5-PEG protein labeling.

Diagram 3: Influence of PEG Spacer on FRET

This diagram illustrates how a PEG spacer can be used to modulate the distance between a donor and acceptor fluorophore in a Fluorescence Resonance Energy Transfer (FRET) experiment.

Caption: PEG spacer modulates FRET efficiency.

References

- 1. PEG Dye Labeling Reagents, BDP, Cyanine, Rhodamine Dyes [biochempeg.com]

- 2. Cy5-PEG5-amine HCl salt | BroadPharm [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 6. Reducing Non-Specific Binding and Uptake of Nanoparticles and Improving Cell Targeting with an Antifouling PEO-b-PγMPS Copolymer Coating - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Phosphorothyoate oligodeoxynucleotides block nonspecific binding of Cy5 conjugates to monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 13. In situ growth of a PEG-like polymer from the C terminus of an intein fusion protein improves pharmacokinetics and tumor accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. DSPE-PEG-Cy5 | Biopharma PEG [biochempeg.com]

- 18. PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for N-(m-PEG9)-N'-(PEG5-acid)-Cy5 Protein Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent conjugation of the fluorescent dye N-(m-PEG9)-N'-(PEG5-acid)-Cy5 to a target protein. This near-infrared (NIR) dye is equipped with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer terminating in a carboxylic acid.[1][2][3] The PEG linker enhances the solubility and stability of the conjugate, while the terminal carboxylic acid allows for a two-step conjugation process to primary amines on the protein, such as the ε-amino group of lysine (B10760008) residues.[1][2][3]

The protocol first involves the activation of the carboxylic acid group on the dye with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester.[4][5] This activated dye is then reacted with the amine groups on the target protein to form a stable amide bond. This method offers a controlled approach to protein labeling, which is essential for various applications, including immunoassays, cellular imaging, and antibody-drug conjugate (ADC) development.[4]

Materials and Reagents

| Reagent | Supplier (Example) | Catalog Number (Example) |

| This compound | BroadPharm | BP-23010 |

| Target Protein | - | - |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Thermo Fisher | 22980 |

| NHS (N-hydroxysuccinimide) | Thermo Fisher | 24500 |

| Activation Buffer (0.1 M MES, pH 5.5) | - | - |

| Coupling Buffer (PBS, pH 7.4-8.5) | - | - |

| Anhydrous DMF or DMSO | Sigma-Aldrich | - |

| Quenching Solution (1 M Tris-HCl, pH 8.0) | - | - |

| Desalting Columns (e.g., Sephadex G-25) | Cytiva | - |

Experimental Protocols

I. Reagent Preparation

-

Protein Solution:

-

Dissolve the target protein in the Coupling Buffer at a concentration of 1-10 mg/mL.

-

If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the Coupling Buffer before conjugation.

-

-

This compound Stock Solution:

-

Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.[6]

-

-

EDC and NHS Solutions:

-

Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer. The required concentrations will depend on the desired molar excess in the activation step.

-

II. Two-Step Protein Conjugation

The following diagram illustrates the workflow for the two-step protein conjugation process.

Caption: Two-step protein conjugation workflow.

Step 1: Activation of this compound [4]

-

In a microcentrifuge tube, combine the this compound stock solution with the Activation Buffer.

-

Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the amount of the Cy5-PEG-acid.

-

Vortex the mixture briefly and incubate for 15-30 minutes at room temperature.

Step 2: Conjugation to the Target Protein [4]

-

Add the freshly prepared activated Cy5-PEG-NHS ester solution to the protein solution in the Coupling Buffer. A 1.5 to 10-fold molar excess of the activated linker to the protein is a recommended starting point; however, the optimal ratio should be determined empirically.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation, protected from light.

III. Quenching and Purification

-

Quenching: Add a quenching solution, such as 1 M Tris-HCl, to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess dye and quenching reagents using a desalting column (e.g., Sephadex G-25) equilibrated with an appropriate storage buffer (e.g., PBS).[7]

Characterization of the Conjugate

The following diagram outlines the characterization process for the purified conjugate.

Caption: Workflow for conjugate characterization.

I. Degree of Labeling (DOL) Calculation

The Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.[6][8]

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5 (~650 nm, A_max).

-

Calculate the DOL using the following formula:[6][7]

DOL = (A_max × ε_protein) / [(A₂₈₀ - (A_max × CF₂₈₀)) × ε_dye]

Where:

-

A_max = Absorbance of the conjugate at the λ_max of Cy5.

-

ε_protein = Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

-

A₂₈₀ = Absorbance of the conjugate at 280 nm.

-

CF₂₈₀ = Correction factor for the dye's absorbance at 280 nm (for Cy5, this is typically around 0.04).[6]

-

ε_dye = Molar extinction coefficient of the dye at its λ_max (for Cy5, this is ~250,000 M⁻¹cm⁻¹).[6]

-

| Parameter | Symbol | Value for Cy5 |

| Molar Extinction Coefficient at λ_max | ε_dye | 250,000 M⁻¹cm⁻¹ |

| Correction Factor at 280 nm | CF₂₈₀ | 0.04 |

| Maximum Absorbance Wavelength | λ_max | ~650 nm |

II. Purity and Conjugation Assessment

-

SDS-PAGE: Analyze the purified conjugate by SDS-polyacrylamide gel electrophoresis. Successful conjugation will result in a band with a higher molecular weight compared to the unconjugated protein. The fluorescence of the Cy5 dye can be visualized on the gel using an appropriate imaging system before protein staining.[9][10]

-

HPLC: High-performance liquid chromatography, particularly size-exclusion (SEC) or reverse-phase (RP-HPLC), can be used to assess the purity of the conjugate and separate it from unconjugated protein and free dye.[11]

Quantitative Data Summary

| Parameter | Recommended Range/Value | Reference(s) |

| Protein Concentration | 1-10 mg/mL | [6] |

| Molar Ratio of EDC:Dye | 2:1 to 5:1 | [4] |